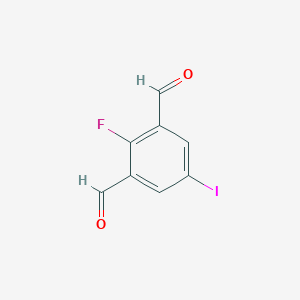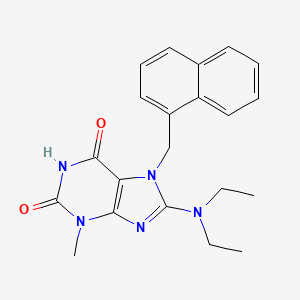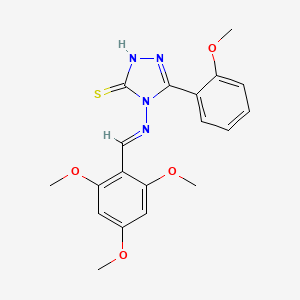
Chlorocarbonyl gold(centn)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorocarbonyl gold(centn) is a chemical compound with the molecular formula CAuClO. It is known for its unique properties and applications in various fields, including catalysis and material science. The compound is characterized by its yellowish or grayish-white powder form and is sensitive to atmospheric oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorocarbonyl gold(centn) can be synthesized through various methods. One common approach involves the reaction of gold chloride with carbon monoxide under controlled conditions. The reaction typically occurs at elevated temperatures and requires a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of chlorocarbonyl gold(centn) often involves large-scale chemical precipitation methods. These methods utilize specific reagents to precipitate gold from solutions, followed by purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Chlorocarbonyl gold(centn) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various gold oxides.
Reduction: It can be reduced to elemental gold under specific conditions.
Substitution: Chlorocarbonyl gold(centn) can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions include gold oxides, elemental gold, and various substituted gold complexes .
Scientific Research Applications
Chlorocarbonyl gold(centn) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which chlorocarbonyl gold(centn) exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a catalyst by facilitating the activation of carbon-carbon π-bonds and generating electrophilic gold carbene intermediates. These intermediates play a crucial role in various catalytic cycles and transformations . Additionally, the compound’s ability to bind to thiol-rich proteins and enzymes contributes to its biological activity .
Comparison with Similar Compounds
- Gold carbene complexes
- Gold(I) chloride
- Gold nanoparticles
Chlorocarbonyl gold(centn) stands out for its versatility and effectiveness in various scientific and industrial applications, making it a valuable compound in modern research and technology.
Properties
Molecular Formula |
CAuClO |
|---|---|
Molecular Weight |
260.43 g/mol |
IUPAC Name |
carbon monoxide;chlorogold |
InChI |
InChI=1S/CO.Au.ClH/c1-2;;/h;;1H/q;+1;/p-1 |
InChI Key |
VBUSSYWEWHQPTL-UHFFFAOYSA-M |
Canonical SMILES |
[C-]#[O+].Cl[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole](/img/structure/B12054417.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12054431.png)







![1-butyl-N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12054468.png)


